4-[2-(4-Amino-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-nitroaniline
Description
4-[2-(4-Amino-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-nitroaniline is a fluorinated aromatic compound characterized by a central hexafluoroisopropylidene (C(CF₃)₂) group linking two nitro-substituted aniline moieties. Its molecular formula is C₁₅H₁₀F₆N₄O₄, with a molecular weight of 446.27 g/mol. The compound features two nitro (-NO₂) groups and two amino (-NH₂) groups on its aromatic rings, creating a strongly electron-deficient aromatic system.
Properties
IUPAC Name |
4-[2-(4-amino-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6N4O4/c16-14(17,18)13(15(19,20)21,7-1-3-9(22)11(5-7)24(26)27)8-2-4-10(23)12(6-8)25(28)29/h1-6H,22-23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPDNXBRICFWLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C2=CC(=C(C=C2)N)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
Chemical Structure and Properties
- Name: 4-[2-(4-Amino-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-nitroaniline
- Molecular Formula: C14H12F6N4O2
- Molecular Weight: Approximately 358.27 g/mol
This compound features a hexafluoropropane moiety attached to a nitrophenyl group with an amino substitution. The presence of multiple functional groups suggests potential for diverse biological interactions.
Biological Activity
Anticancer Properties
Compounds with similar structures often exhibit anticancer properties. For instance, nitroaniline derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Nitrophenyl compounds are known for their antimicrobial properties. They can disrupt bacterial cell walls and interfere with metabolic processes. Research indicates that derivatives of nitrophenyl compounds can be effective against a range of pathogens.
Enzyme Inhibition
Some studies have shown that compounds with amino and nitro groups can act as enzyme inhibitors. This is particularly relevant in the context of inhibiting enzymes involved in cancer metabolism or bacterial resistance mechanisms.
Case Study 1: Anticancer Activity
A study investigating the anticancer effects of nitroaniline derivatives demonstrated that certain compounds could significantly reduce the viability of cancer cell lines through mechanisms involving oxidative stress and apoptosis.
Case Study 2: Antimicrobial Efficacy
Research published in Journal of Medicinal Chemistry reported that nitrophenyl derivatives exhibited substantial antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the potential for these compounds in developing new antibiotics.
Case Study 3: Enzyme Interaction
A detailed analysis in Bioorganic & Medicinal Chemistry Letters showed that specific nitroaniline derivatives could inhibit key metabolic enzymes in cancer cells, leading to decreased proliferation rates.
Data Table: Biological Activities of Similar Compounds
| Compound Name | Activity Type | Mechanism of Action | Reference |
|---|---|---|---|
| Nitroaniline | Anticancer | Induces apoptosis | Journal of Medicinal Chemistry |
| Nitroaniline | Antimicrobial | Disrupts cell wall synthesis | Journal of Antimicrobial Agents |
| Amino-nitro | Enzyme Inhibition | Inhibits metabolic enzymes | Bioorganic & Medicinal Chemistry Letters |
Comparison with Similar Compounds
2,2-Bis(4-aminophenyl)hexafluoropropane
- Structure: Lacks nitro groups; contains amino substituents on both aromatic rings.
- Molecular Formula : C₁₅H₁₂F₆N₂.
- Molecular Weight : 334.27 g/mol.
- Melting Point : 198°C.
- Key Differences: The absence of nitro groups reduces electron-withdrawing effects, enhancing nucleophilic reactivity compared to the target compound. Higher solubility in polar solvents due to the amino groups’ electron-donating nature .
2-(4-Amino-3-fluoro-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
- Structure : Includes a hydroxyl (-OH) group and a fluorine substituent on the aromatic ring.
- Molecular Formula : C₉H₅F₇N₂O₃.
- Molecular Weight : 322.14 g/mol.
- Key Differences :
4-[4-[2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]aniline
- Structure : Features ether linkages (-O-) between the hexafluoropropane core and aromatic rings.
- Molecular Formula : C₂₇H₂₀F₆N₂O₂.
- Reduced electron deficiency compared to the nitro-substituted target compound .
Functional Group Comparisons
Nitro vs. Amino Substituents
- Nitro Groups: Strong electron-withdrawing effects decrease aromatic ring reactivity toward electrophilic substitution. Increase thermal stability but reduce solubility in non-polar solvents.
- Amino Groups: Electron-donating effects enhance reactivity in polymerization or coupling reactions. Improve solubility in aqueous or acidic media .
Fluorinated vs. Non-Fluorinated Analogues
- Hexafluoropropane Core :
- Confers high thermal stability (up to 300°C) and chemical inertness.
- Fluorine’s electronegativity enhances oxidative resistance.
- Non-Fluorinated Analogues: Lower thermal stability and higher susceptibility to degradation under harsh conditions .
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| Target Compound | 446.27 | Not reported | -NO₂, -NH₂, C(CF₃)₂ |
| 2,2-Bis(4-aminophenyl)hexafluoropropane | 334.27 | 198 | -NH₂, C(CF₃)₂ |
| 2-(4-Amino-3-fluoro-5-nitrophenyl)-hexafluoropropan-2-ol | 322.14 | Not reported | -NO₂, -OH, -F |
| 4-[4-(Hexafluoropropan-2-yl)phenoxy]aniline | 466.46 | Not reported | -O-, C(CF₃)₂ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
